molecular formula C20H26O2 B14276884 Benzene, 1-ethoxy-3-(4-(2-ethylbutyl)phenoxy)- CAS No. 125796-66-9

Benzene, 1-ethoxy-3-(4-(2-ethylbutyl)phenoxy)-

Cat. No.: B14276884
CAS No.: 125796-66-9
M. Wt: 298.4 g/mol
InChI Key: CPDSGKNDIHZMPC-UHFFFAOYSA-N
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Description

Benzene, 1-ethoxy-3-(4-(2-ethylbutyl)phenoxy)- is a complex organic compound with the following chemical formula:

C14H12O\text{C}_{14}\text{H}_{12}\text{O}C14​H12​O

. It consists of a benzene ring (a six-membered carbon ring with alternating single and double bonds) and an ethoxy group (an oxygen atom bonded to an ethyl group). The compound’s systematic IUPAC name reflects its structure and substituents.

Preparation Methods

Synthetic Routes::

    Etherification Reaction:

Industrial Production::
  • Industrial-scale production typically involves the etherification of benzene using ethanol under controlled conditions.
  • Catalysts and optimized reaction parameters ensure high yield and purity.

Chemical Reactions Analysis

Reactions at the Benzylic Position::

Scientific Research Applications

Benzene, 1-ethoxy-3-(4-(2-ethylbutyl)phenoxy)- finds applications in various fields:

    Chemistry: As a precursor for other compounds or as a reagent in organic synthesis.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Studying its pharmacological properties and potential therapeutic applications.

    Industry: Used in the production of specialty chemicals or polymers.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific molecular targets.
  • Further research is needed to elucidate its effects on cellular pathways and receptors.

Comparison with Similar Compounds

  • While I couldn’t find direct analogs, compounds with similar structural features may exist.
  • Researchers can explore related phenoxy-substituted benzene derivatives for comparative studies.

Properties

CAS No.

125796-66-9

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-ethoxy-3-[4-(2-ethylbutyl)phenoxy]benzene

InChI

InChI=1S/C20H26O2/c1-4-16(5-2)14-17-10-12-18(13-11-17)22-20-9-7-8-19(15-20)21-6-3/h7-13,15-16H,4-6,14H2,1-3H3

InChI Key

CPDSGKNDIHZMPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)OC2=CC=CC(=C2)OCC

Origin of Product

United States

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